An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-4-phenylpentan-2-ol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,4-Dimethyl-4-phenylpentan-2-ol (CAS No. 5340-85-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its handling and synthesis.
Molecular Structure and Identification
2,4-Dimethyl-4-phenylpentan-2-ol is a tertiary alcohol characterized by a pentane backbone with methyl and hydroxyl groups at the C2 position, and methyl and phenyl groups at the C4 position. This structure results in a chiral center at C4, though the compound is commonly handled as a racemic mixture.
Figure 1: 2D Structure of 2,4-Dimethyl-4-phenylpentan-2-ol.
The molecule's identity is confirmed by its IUPAC name, 2,4-dimethyl-4-phenylpentan-2-ol, and its unique CAS Registry Number, 5340-85-2.[1][2] Its canonical SMILES representation is CC(C)(CC(C)(C)O)C1=CC=CC=C1.[1][3]
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in various experimental conditions, including solubility, reactivity, and chromatographic behavior. The computed properties for 2,4-Dimethyl-4-phenylpentan-2-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | PubChem[1] |
| Molecular Weight | 192.30 g/mol | PubChem[1][4] |
| Density | 0.946 g/cm³ | Guidechem[3] |
| Boiling Point | 279.4 °C at 760 mmHg | Guidechem[3] |
| Flash Point | 107.3 °C | Guidechem[3] |
| Refractive Index | 1.502 | Guidechem[3] |
| logP (Octanol/Water) | 3.125 | Guidechem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][4] |
Synthesis Pathway: Grignard Reaction
A robust and common method for synthesizing tertiary alcohols like 2,4-Dimethyl-4-phenylpentan-2-ol is the Grignard reaction.[5][6] This pathway involves the reaction of a Grignard reagent with a suitable ketone. For this specific molecule, the logical disconnection approach points to the reaction between a phenylmagnesium halide and 2,4-dimethylpentan-2-one, or more practically, the reaction of methylmagnesium halide with 4-methyl-4-phenylpentan-2-one. The latter is often preferred due to the commercial availability of the ketone precursor.[7]
The overall workflow is a multi-stage process requiring careful control of reaction conditions, particularly the exclusion of water, to ensure a high yield of the desired product.
Figure 2: General workflow for the Grignard synthesis of a tertiary alcohol.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol describes the synthesis of 2,4-Dimethyl-4-phenylpentan-2-ol from 4-methyl-4-phenylpentan-2-one.
A. Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
4-Methyl-4-phenylpentan-2-one
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel (all flame- or oven-dried)
B. Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of methyl iodide in anhydrous diethyl ether to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle boiling.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.[6] The exothermicity of this step requires careful monitoring.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the methylmagnesium iodide reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methyl-4-phenylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cold, stirring Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions.[8]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This step can be vigorous.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification and Validation:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.
A. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For 2,4-Dimethyl-4-phenylpentan-2-ol, the following signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 2.0 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 1.5 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~ 1.3 | Singlet | 6H | Equivalent methyls on C4 |
| ~ 1.1 | Singlet | 6H | Equivalent methyls on C2 |
Note: The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
B. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Quaternary C of phenyl group (C-Ar) |
| ~ 128 | CH of phenyl group |
| ~ 126 | CH of phenyl group |
| ~ 125 | CH of phenyl group |
| ~ 72 | Quaternary C with -OH (C2) |
| ~ 55 | Methylene C (-CH₂-) |
| ~ 38 | Quaternary C with phenyl (C4) |
| ~ 32 | Methyl C's on C2 |
| ~ 30 | Methyl C's on C4 |
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 (sharp) | C-H stretch | Aromatic C-H |
| 2980 - 2850 (strong) | C-H stretch | Aliphatic C-H |
| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~ 1150 | C-O stretch | Tertiary alcohol |
Reactivity and Potential Applications
As a tertiary alcohol, 2,4-Dimethyl-4-phenylpentan-2-ol exhibits characteristic reactivity.
-
Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes. The steric hindrance around the alcohol may influence the regioselectivity of this elimination reaction.
-
Oxidation: It is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols.
-
Substitution: The hydroxyl group can be converted to a good leaving group, allowing for nucleophilic substitution reactions, though Sₙ1 pathways may be complicated by carbocation rearrangements.
The presence of both a phenyl group and a tertiary alcohol moiety makes this compound and its analogs interesting scaffolds in medicinal chemistry and materials science. Similar structures are explored as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and fragrance components.[7][9]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219536, 2,4-Dimethyl-4-phenylpentan-2-ol. Retrieved from [Link]1]
-
University of Wisconsin-Madison (n.d.). Grignard Reaction. Retrieved from [Link]5]
-
Clark, J. (2015). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]6]
-
Ebel, K., et al. (2015). Method for preparing 2-methyl-4-phenylbutan-2-OL. U.S. Patent No. 8,993,812 B2. Retrieved from 9]
-
University of California, Irvine (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]8]
Sources
- 1. 2,4-Dimethyl-4-phenylpentan-2-ol | C13H20O | CID 219536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DIMETHYL-4-PHENYLPENTAN-2-OL | 5340-85-2 [chemicalbook.com]
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